S-Methyl-S-3-pyridinylsulfoximine hydrochloride
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Overview
Description
S-Methyl-S-3-pyridinylsulfoximine hydrochloride is a chemical compound with the molecular formula C6H8N2OS.ClH. It is also known by its IUPAC name, S-methylenepyridine-3-sulfinamide hydrochloride. This compound is characterized by the presence of a pyridine ring, a sulfinamide group, and a hydrochloride salt, making it a versatile molecule in various chemical reactions and applications .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the serine/threonine-protein kinase atr in humans .
Mode of Action
It is known that similar compounds act as inhibitors of the serine/threonine-protein kinase atr . This suggests that Imino-methyl-oxo-pyridin-3-yl-lambda6-sulfane;hydrochloride may interact with its targets to inhibit their function, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of serine/threonine-protein kinase atr can affect various cellular processes, including dna damage response and cell cycle regulation .
Result of Action
The inhibition of serine/threonine-protein kinase atr can lead to changes in dna damage response and cell cycle regulation, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-S-3-pyridinylsulfoximine hydrochloride typically involves the reaction of pyridine-3-sulfinamide with formaldehyde under acidic conditions to form the methylene bridge. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt. The reaction conditions include:
Temperature: Room temperature
Solvent: Water or methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification steps: such as recrystallization or chromatography to achieve high purity levels.
Quality control measures: to ensure the product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
S-Methyl-S-3-pyridinylsulfoximine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: The methylene group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, room temperature.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted methylene derivatives.
Scientific Research Applications
S-Methyl-S-3-pyridinylsulfoximine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfinamide: Shares the sulfinamide group but lacks the methylene bridge.
Pyridine-3-sulfonamide: An oxidized form with a sulfonamide group instead of sulfinamide.
Pyridine-3-thiol: Contains a thiol group instead of a sulfinamide group.
Uniqueness
S-Methyl-S-3-pyridinylsulfoximine hydrochloride is unique due to its combination of a pyridine ring, a methylene bridge, and a sulfinamide group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
imino-methyl-oxo-pyridin-3-yl-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.ClH/c1-10(7,9)6-3-2-4-8-5-6;/h2-5,7H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZGUZRYKLYMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CN=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309446-66-8 |
Source
|
Record name | imino(methyl)(pyridin-3-yl)-lambda6-sulfanone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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